Cas no 2137510-03-1 (tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate)

Tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate is a specialized carbamate derivative featuring a cyclohexyl backbone with hydroxyl and tertiary amine substituents. Its structural complexity, including the cyclopropyl and ethyl groups, enhances its utility as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or cardiovascular pathways. The tert-butyl carbamate (Boc) protecting group ensures stability during synthetic transformations, while the hydroxyl group offers a reactive site for further functionalization. This compound’s well-defined stereochemistry and functional group compatibility make it valuable for medicinal chemistry research, enabling precise modifications in drug discovery and development. Its purity and reproducibility are critical for high-yield synthetic applications.
tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate structure
2137510-03-1 structure
Product name:tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate
CAS No:2137510-03-1
MF:C18H34N2O3
MW:326.474165439606
CID:5829025
PubChem ID:165498408

tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-1161931
    • 2137510-03-1
    • tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate
    • Inchi: 1S/C18H34N2O3/c1-5-20(11-10-13-6-7-13)16-12-14(21)8-9-15(16)19-17(22)23-18(2,3)4/h13-16,21H,5-12H2,1-4H3,(H,19,22)
    • InChI Key: YGMVJFXOHGJNOW-UHFFFAOYSA-N
    • SMILES: OC1CCC(C(C1)N(CC)CCC1CC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 326.25694295g/mol
  • Monoisotopic Mass: 326.25694295g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.8Ų
  • XLogP3: 3.2

tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1161931-1.0g
tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate
2137510-03-1
1g
$0.0 2023-06-08

Additional information on tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate

Introduction to tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate (CAS No. 2137510-03-1)

tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate (CAS No. 2137510-03-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as TBNEHCC for brevity, is characterized by its unique structural features and potential biological activities. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements associated with TBNEHCC.

The chemical structure of tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate is notable for its cyclohexane ring, which is substituted with a hydroxyl group and an amino group. The amino group is further functionalized with a 2-cyclopropylethyl and an ethyl moiety, while the carbamate functionality is protected by a tert-butyl group. This intricate arrangement of functional groups imparts TBNEHCC with a high degree of structural complexity and versatility, making it an attractive candidate for various pharmaceutical applications.

The synthesis of tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate typically involves a multi-step process that begins with the preparation of the key intermediates. One common approach involves the reaction of 4-hydroxycyclohexanone with an appropriate amine derivative to form the amino alcohol intermediate. Subsequent protection of the hydroxyl group and introduction of the tert-butyl carbamate functionality complete the synthesis. Recent advancements in synthetic methodologies have focused on improving the efficiency and yield of these reactions, often employing catalytic systems and green chemistry principles to minimize environmental impact.

In terms of biological properties, tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino]-4-hydroxycyclohexyl}carbamate has shown promising activity in several areas of research. Studies have demonstrated its potential as a modulator of various biological pathways, including those involved in neurodegenerative diseases and inflammatory conditions. For instance, TBNEHCC has been found to exhibit neuroprotective effects by reducing oxidative stress and inhibiting apoptosis in neuronal cells. Additionally, it has shown anti-inflammatory properties by downregulating pro-inflammatory cytokines and mediators.

The pharmacological profile of tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino)-4-hydroxycyclohexyl}carbamate has been extensively studied in preclinical models. In vitro assays have revealed its ability to cross the blood-brain barrier (BBB), which is a crucial factor for drugs targeting central nervous system (CNS) disorders. This property makes TBNEHCC a potential candidate for treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Clinical trials involving tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino)-4-hydroxycyclohexyl}carbamate are still in their early stages, but preliminary results are encouraging. Phase I trials have demonstrated good safety profiles and tolerability at various dose levels. Further studies are underway to evaluate its efficacy in larger patient populations and to optimize dosing regimens.

The potential therapeutic applications of tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino)-4-hydroxycyclohexyl}carbamate extend beyond neurodegenerative diseases. Recent research has explored its use in cancer therapy, where it has shown promise as a chemosensitizer that enhances the effectiveness of conventional chemotherapy agents. By modulating cellular signaling pathways involved in drug resistance, TBNEHCC may improve treatment outcomes for patients with various types of cancer.

In conclusion, tert-butyl N-{2-[(2-cyclopropylethyl)(ethyl)amino)-4-hydroxycyclohexyl}carbamate (CAS No. 2137510-03-1) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure, coupled with its diverse biological activities, positions it as a valuable candidate for further development and clinical evaluation. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, TBNEHCC is likely to play an increasingly important role in advancing our understanding and treatment of various diseases.

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